4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine

Description

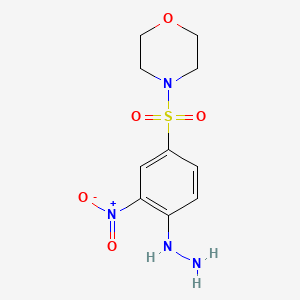

4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine (CAS: 328028-19-9; molecular formula: C₁₀H₁₄N₄O₅S) is a sulfonamide derivative featuring a morpholine ring linked to a nitro-substituted benzene ring with a hydrazinyl group . This compound’s structure includes:

- A morpholine moiety (six-membered ring with one oxygen atom), contributing to solubility and hydrogen-bonding capacity.

- A hydrazinyl (-NH-NH₂) substituent, which enhances its utility in pharmaceutical synthesis, particularly as a precursor for heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

(4-morpholin-4-ylsulfonyl-2-nitrophenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O5S/c11-12-9-2-1-8(7-10(9)14(15)16)20(17,18)13-3-5-19-6-4-13/h1-2,7,12H,3-6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSKVSQHZLLQFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine involves multiple steps, typically starting with the nitration of a suitable aromatic compound followed by sulfonation and subsequent hydrazine substitution. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve bulk synthesis techniques to produce larger quantities of the compound for research purposes .

Chemical Reactions Analysis

4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, often forming new bonds with electrophilic centers.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative .

Scientific Research Applications

4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.

Industry: It may be used in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of 4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Functional and Reactivity Differences

- Hydrazinyl vs. Thiomorpholine : The hydrazinyl group in the target compound enables condensation reactions (e.g., forming hydrazones or triazoles), whereas thiomorpholine derivatives (with sulfur) exhibit distinct electronic properties, influencing redox behavior .

- Nitro Group Position : The 3-nitro substituent in the target compound may sterically hinder electrophilic aromatic substitution compared to 4-nitro isomers (e.g., 4-(4-Nitrobenzyl)morpholine) .

- Brominated Imidazole in VPC-14449 : The dibromoimidazole-thiazole moiety in VPC-14449 enhances its binding affinity to androgen receptor splice variants, a feature absent in the target compound .

Physical Properties and Stability

- High-Pressure Behavior : 4-(Benzenesulfonyl)-morpholine (a structural analogue) undergoes phase transitions under high pressure (up to 3.5 GPa), with Raman spectra showing split/merge peaks due to C-H···O hydrogen bonding. The nitro group in the target compound may increase sensitivity to pressure-induced conformational changes .

- Spectral Data : Discrepancies in NMR spectra for VPC-14449 highlight the importance of precise structural verification, a caution applicable to all morpholine derivatives .

Biological Activity

4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a morpholine ring substituted with a hydrazine and nitro group, which are known to influence its reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_{12N_4O_4S. Its structure includes:

- Morpholine ring : A six-membered ring containing one oxygen and one nitrogen atom.

- Hydrazine group : Contributes to the compound's reactivity and potential biological activity.

- Nitro group : Known to enhance electrophilic character, which may play a role in its interaction with biological targets.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on structurally related sulfonamide derivatives have shown promising results in inhibiting cell proliferation in human tumor xenografts, suggesting that the compound may possess similar properties.

The proposed mechanism of action for this compound includes:

- Inhibition of Enzymatic Activity : Compounds with hydrazine and nitro functionalities have been reported to inhibit specific enzymes involved in cancer progression, such as histone deacetylases (HDACs) and protein kinases.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death. This is a common mechanism observed in many antiproliferative agents.

Case Studies

- In vitro Studies : In vitro evaluations have demonstrated that similar compounds can significantly reduce the viability of cancer cell lines such as HeLa and MDA-MB-231, with IC50 values ranging from 0.15 to 1.4 µM. These findings suggest that this compound may exhibit comparable efficacy.

- In vivo Models : Animal studies using xenograft models have shown that compounds with similar structures can effectively reduce tumor size and improve survival rates in treated subjects. This highlights the potential therapeutic applications of this compound.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : Similar morpholine derivatives have shown good bioavailability due to their favorable physicochemical properties.

- Metabolism : The compound may undergo metabolic conversion in the liver, influencing its efficacy and safety profile.

- Toxicity : Preliminary toxicity assessments indicate that compounds with hydrazine moieties can exhibit acute toxicity; thus, careful evaluation is required during drug development.

Comparative Analysis Table

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Formula | C10H12N4O4S | C11H12FNO4S (similar sulfonamide) |

| Antiproliferative Activity | Significant against cancer cell lines | Potent HDAC inhibitors |

| Mechanism of Action | Enzyme inhibition, apoptosis induction | Similar mechanisms observed |

| IC50 Values (µM) | Expected < 1.5 | Ranges from 0.15 to 1.5 |

| Toxicity Profile | Requires evaluation; potential acute toxicity | Varies; some derivatives show low toxicity |

Q & A

Q. What are the recommended synthetic routes for 4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including sulfonylation, nitration, and hydrazine substitution. For example:

- Step 1 : Sulfonylation of morpholine using 4-nitrobenzenesulfonyl chloride (similar to procedures in and ).

- Step 2 : Controlled nitration at the 3-position of the benzene ring under acidic conditions.

- Step 3 : Hydrazine substitution at the 4-position via nucleophilic displacement. Optimization requires adjusting parameters like temperature (0–5°C for nitration), solvent polarity (e.g., DMF for sulfonylation), and stoichiometric ratios. Purity is verified via HPLC or TLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : For confirming hydrazinyl and nitro group positions (¹H/¹³C NMR).

- Raman/IR Spectroscopy : To identify vibrational modes of the sulfonyl (∼1175 cm⁻¹) and nitro (∼1520 cm⁻¹) groups ().

- X-ray Crystallography : Using programs like SHELXL ( ) to resolve crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions).

Q. How do the nitro and hydrazinyl functional groups influence reactivity in downstream applications?

The nitro group acts as a strong electron-withdrawing moiety, directing electrophilic substitutions (e.g., para to sulfonyl). The hydrazinyl group enables condensation reactions (e.g., forming hydrazones) and serves as a nucleophile in cross-coupling reactions. Reductive conversion of the nitro group to an amine (e.g., using H₂/Pd-C) can generate bioactive derivatives ().

Advanced Research Questions

Q. How can high-pressure Raman/IR spectroscopy elucidate conformational changes in this compound?

High-pressure studies (0–3.5 GPa) reveal pressure-induced phase transitions via peak splitting/merging in vibrational spectra. For example:

- C–H Stretching (2980–3145 cm⁻¹) : Merging at 0.7 GPa indicates altered hydrogen bonding.

- Sulfonyl Modes (∼1175 cm⁻¹) : Splitting above 1.7 GPa suggests conformational strain. Complementary techniques like dielectric spectroscopy or XRD under pressure are recommended to confirm structural rearrangements .

Q. How should researchers address contradictions between crystallographic and spectroscopic data?

Discrepancies (e.g., bond length variations) may arise from dynamic vs. static disorder. Mitigation strategies include:

- Multi-Temperature Crystallography : Resolve thermal motion artifacts.

- DFT Calculations : Compare experimental vibrational spectra with computed modes ().

- Rietveld Refinement (SHELXL) : Improve model accuracy for powder XRD data .

Q. What computational methods are suitable for predicting the biological interactions of this compound?

- Molecular Docking : Screen against targets like kinases or GPCRs using AutoDock Vina.

- MD Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns).

- QSAR Modeling : Correlate sulfonyl/hydrazinyl substituents with activity (e.g., IC₅₀ trends in ).

Q. How can researchers design assays to evaluate the pharmacological potential of this compound?

- In Vitro : Enzyme inhibition assays (e.g., fluorogenic substrates for proteases).

- Cellular Uptake : Radiolabeled analogs (³H/¹⁴C) tracked via scintillation counting.

- Toxicity Profiling : MTT assays on HEK293 or HepG2 cells (IC₅₀ > 50 µM for safety). Data normalization against controls (e.g., DMSO vehicle) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.